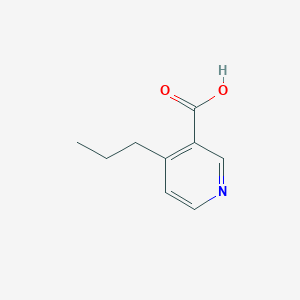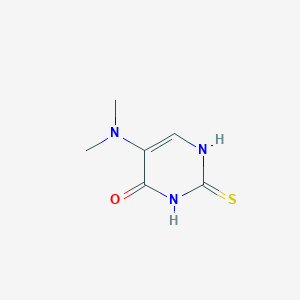
4-Propylnicotinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylnicotinicacid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a propyl group attached to the fourth position of the pyridine ring. Nicotinic acid and its derivatives are known for their significant roles in various biological processes, including lipid metabolism and cellular respiration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Propylnicotinicacid can be synthesized through several methods. One common approach involves the alkylation of nicotinic acid. The reaction typically involves the use of a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-cyanonicotinic acid followed by hydrolysis. This method is advantageous due to its high yield and relatively mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Propylnicotinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or a catalyst like palladium on carbon.
Major Products:
Oxidation: Propylpyridinecarboxylic acid.
Reduction: Propylpyridinemethanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
4-Propylnicotinicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to lipid metabolism and cardiovascular health.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-Propylnicotinicacid involves its interaction with nicotinic acid receptors. These receptors are involved in various metabolic pathways, including the regulation of lipid levels in the blood. The compound may also influence the activity of enzymes involved in cellular respiration and energy production.
Comparación Con Compuestos Similares
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
Nicotinamide: Another derivative of nicotinic acid with similar biological activity.
4-Methylnicotinicacid: A similar compound with a methyl group instead of a propyl group.
Uniqueness: 4-Propylnicotinicacid is unique due to the presence of the propyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nicotinic acid derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
4-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-2-3-7-4-5-10-6-8(7)9(11)12/h4-6H,2-3H2,1H3,(H,11,12) |
Clave InChI |
JZCFSNRFOWRNIC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=NC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















